2',2,2-Trimethylbutyrophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

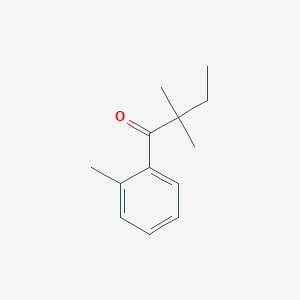

2’,2,2-Trimethylbutyrophenone, also known by its IUPAC name 2,2-dimethyl-1-(2-methylphenyl)-1-butanone, is an organic compound with the molecular formula C13H18O . This compound is a clear, colorless oil and is part of the butyrophenone family, which is known for its diverse applications in various fields .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2’,2,2-Trimethylbutyrophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2-methylbenzoyl chloride with 2,2-dimethylbutane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production methods for 2’,2,2-Trimethylbutyrophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

化学反応の分析

Types of Reactions: 2’,2,2-Trimethylbutyrophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of 2’,2,2-Trimethylbutyrophenone can yield alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Amines or hydrazines in the presence of a catalyst or under reflux conditions.

Major Products:

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding alcohols.

Substitution: Imines or hydrazones.

科学的研究の応用

2’,2,2-Trimethylbutyrophenone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate in biochemical assays.

Medicine: It serves as a precursor in the synthesis of drugs, particularly those used in the treatment of psychiatric disorders.

Industry: The compound is used in the manufacture of polymers, resins, and other industrial chemicals.

作用機序

The mechanism of action of 2’,2,2-Trimethylbutyrophenone involves its interaction with specific molecular targets and pathways. The compound acts as a substrate for various enzymes, facilitating biochemical reactions. It can also interact with cellular receptors, modulating signal transduction pathways and influencing cellular functions .

類似化合物との比較

Butyrophenone: A parent compound with a similar structure but without the additional methyl groups.

Haloperidol: A widely used antipsychotic drug derived from butyrophenone.

Droperidol: Another antipsychotic and antiemetic drug with a butyrophenone backbone.

Uniqueness: 2’,2,2-Trimethylbutyrophenone is unique due to its specific structural modifications, which confer distinct chemical and physical properties. These modifications enhance its reactivity and make it suitable for specialized applications in various fields .

生物活性

2',2,2-Trimethylbutyrophenone is a chemical compound belonging to the class of photoinitiators, which are substances that can initiate polymerization reactions upon exposure to light. This compound is particularly significant in the fields of photochemistry and materials science due to its ability to generate free radicals when exposed to ultraviolet (UV) light, making it valuable in various industrial applications such as coatings, adhesives, and inks.

- Molecular Formula : C13H16O

- Molecular Weight : 192.27 g/mol

- CAS Number : 75980-60-8

The biological activity of this compound primarily revolves around its photoinitiating properties. Upon UV irradiation, the compound undergoes homolytic cleavage to produce reactive radicals. These radicals can initiate the polymerization of monomers in various formulations, leading to solid polymer networks. The mechanism can be summarized as follows:

- UV Absorption : The compound absorbs UV light.

- Radical Formation : Excitation leads to the cleavage of chemical bonds, generating free radicals.

- Polymerization Initiation : Free radicals react with monomers, initiating the polymerization process.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity, particularly against certain strains of bacteria and fungi. This property is beneficial in applications where microbial contamination is a concern.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 10 |

Phototoxicity Studies

In vitro studies have evaluated the phototoxic effects of this compound on human cell lines. The results indicate that while it can induce cell death upon UV exposure, the cytotoxicity varies based on concentration and exposure time.

Case Study 1: Photoinitiators in Dental Materials

A study investigated the use of photoinitiators like this compound in dental composites. Results showed improved mechanical properties and reduced curing times compared to traditional systems.

- Findings :

- Enhanced hardness and wear resistance.

- Faster curing under UV light.

- Lower cytotoxicity compared to other photoinitiators.

Case Study 2: Coatings and Adhesives

Another research focused on developing UV-curable coatings using this compound. The study demonstrated that formulations with varying concentrations of this compound achieved optimal balance between flexibility and hardness.

- Findings :

- Optimal concentration for mechanical strength was found to be around 5% by weight.

- Coatings showed significant resistance to abrasion and chemicals.

特性

IUPAC Name |

2,2-dimethyl-1-(2-methylphenyl)butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-5-13(3,4)12(14)11-9-7-6-8-10(11)2/h6-9H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOLJAOUWBODIOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C1=CC=CC=C1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642416 |

Source

|

| Record name | 2,2-Dimethyl-1-(2-methylphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66390-57-6 |

Source

|

| Record name | 2,2-Dimethyl-1-(2-methylphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。